molecular formula C13H20Cl3NO3 B4643239 2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride

Cat. No. B4643239
M. Wt: 344.7 g/mol
InChI Key: BJXQTRSCJVMJII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate procedures that set the foundation for creating complex molecules. For instance, compounds with structural similarities undergo processes like reductive amination, annulation, and crystallization-induced diastereomeric transformations to achieve the desired chemical structure (Zhang Fuli, 2012).

Molecular Structure Analysis

The crystal structure of compounds bearing resemblance to 2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride has been explored, revealing detailed insights into their molecular geometry. For example, crystallographic studies have shown that these molecules can exhibit monoclinic symmetry with specific bond lengths and angles, demonstrating the complex nature of their molecular structure (Qi-Chun Ding1 et al., 2009).

Chemical Reactions and Properties

The compound's chemical behavior, including its reactions and interactions, has been a subject of study. For example, the reaction mechanisms involving similar compounds, such as the transformation of benzyl esters through oxidative debenzylation, highlight the compound's reactive nature and its potential for further chemical modifications (S. Yoo et al., 1990).

Physical Properties Analysis

The physical properties, including crystalline structure and solubility, play a crucial role in understanding the compound's applications. Studies on analogous compounds have revealed detailed crystallographic data, providing insights into their stability and physical characteristics (Qichun Ding et al., 2008).

properties

IUPAC Name

2-[2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3.ClH/c1-2-19-13-11(14)7-10(8-12(13)15)9-16-3-5-18-6-4-17;/h7-8,16-17H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQTRSCJVMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCOCCO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 6
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2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride

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